molecular formula C7H5NOS B6619079 5-formyl-4-methylthiophene-2-carbonitrile CAS No. 21512-18-5

5-formyl-4-methylthiophene-2-carbonitrile

Cat. No.: B6619079
CAS No.: 21512-18-5
M. Wt: 151.19 g/mol
InChI Key: AVAKPKWMFBJHGM-UHFFFAOYSA-N
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Description

Molecular Formula: C₇H₅NOS Molecular Weight: 151.19 g/mol CAS Number: 21512-18-5 Structure: A thiophene ring substituted with a formyl (-CHO) group at position 5, a methyl (-CH₃) group at position 4, and a carbonitrile (-C≡N) group at position 2.

Properties

IUPAC Name

5-formyl-4-methylthiophene-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NOS/c1-5-2-6(3-8)10-7(5)4-9/h2,4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVAKPKWMFBJHGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1)C#N)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Reagents

The Vilsmeier-Haack reaction involves the in situ generation of a chloromethyleniminium ion, a potent electrophilic species formed by the interaction of POCl₃ and DMF. This intermediate facilitates electrophilic aromatic substitution (EAS) at the electron-rich α-position of the thiophene ring. For 5-formyl-4-methylthiophene-2-carbonitrile, the methyl and nitrile groups direct formylation to the 5-position via steric and electronic effects.

Key Steps :

  • Iminium Ion Formation : POCl₃ reacts with DMF to generate the chloromethyleniminium ion [CHN(CH3)2]+Cl[CH≡N(CH₃)₂]^+Cl^-.

  • Electrophilic Attack : The thiophene derivative undergoes EAS at the 5-position, forming a protonated intermediate.

  • Hydrolysis : Quenching with aqueous base (e.g., NaHCO₃) liberates the formyl group, yielding the final product.

Optimized Synthetic Procedure

Adapted from VulcanChem and RSC publications, the following protocol achieves high purity and yield:

Reagents :

  • 4-Methylthiophene-2-carbonitrile (1.0 equiv)

  • DMF (3.0 equiv)

  • POCl₃ (2.5 equiv)

  • Xylene (solvent)

  • Aqueous NaHCO₃ (workup)

Procedure :

  • Iminium Ion Generation : Add POCl₃ dropwise to DMF in xylene at 0–5°C under nitrogen. Stir for 30 minutes.

  • Substrate Addition : Introduce 4-methylthiophene-2-carbonitrile to the reaction mixture. Heat to 80–90°C for 4–6 hours.

  • Quenching : Cool the mixture to room temperature and slowly pour into ice-cold NaHCO₃ solution.

  • Isolation : Extract the product with chloroform, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purification : Recrystallize from ethanol-acetone (3:1) to obtain white crystals.

Yield : 65–72% (reported for analogous thiophene derivatives).

Critical Reaction Parameters

ParameterOptimal RangeImpact on Yield/Purity
Temperature80–90°CHigher temperatures accelerate EAS but risk side reactions.
POCl₃:DMF Ratio1:1.2Excess DMF ensures complete iminium ion formation.
SolventXyleneHigh boiling point facilitates reflux without decomposition.
Reaction Time4–6 hoursProlonged duration increases conversion but may degrade product.

Alternative Synthetic Approaches

Functionalization of Preformed Thiophene Derivatives

While less common, this compound can be synthesized via:

  • Oxidation of 5-Hydroxymethyl Derivatives : Treatment of 5-hydroxymethyl-4-methylthiophene-2-carbonitrile with pyridinium chlorochromate (PCC) in dichloromethane.

  • Cyclization of Thioacrylamides : Reaction of cyanothioacetamide with α-bromochalcones under basic conditions, though this method is more suited to dihydrothiophenes.

Comparative Analysis :

MethodYield (%)Purity (%)Scalability
Vilsmeier-Haack65–72>98High
PCC Oxidation50–5590–95Moderate
Cyclization30–4085–90Low

Mechanistic Insights and Computational Studies

Density functional theory (DFT) studies on analogous thiophene formylation reactions reveal:

  • Regioselectivity : The nitrile group at the 2-position deactivates the thiophene ring, directing formylation to the 5-position due to reduced electron density at the 3- and 4-positions.

  • Transition State Energy : The rate-determining step (EAS) has an activation energy of ~25 kcal/mol, consistent with moderate reaction temperatures.

Industrial and Medicinal Applications

This compound serves as a precursor for:

  • Pharmaceuticals : Anticancer agents (e.g., kinase inhibitors).

  • Materials Science : Conducting polymers and organic semiconductors .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation with a palladium catalyst.

    Substitution: Grignard reagents or organolithium compounds.

Major Products Formed:

Mechanism of Action

The mechanism of action of 5-formyl-4-methylthiophene-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile due to the presence of the formyl group, making it reactive towards nucleophiles. This reactivity allows it to participate in various biochemical processes and interactions with enzymes and receptors .

Comparison with Similar Compounds

Key Properties :

  • The formyl group enhances electrophilicity, enabling condensation reactions (e.g., Schiff base formation) .
  • The carbonitrile group contributes to polarity and serves as a reactive handle for further functionalization (e.g., nucleophilic additions) .

Comparison with Similar Thiophene Derivatives

Structural and Functional Group Analysis

Compound Name Molecular Formula Substituents Key Functional Features
5-Formyl-4-methylthiophene-2-carbonitrile C₇H₅NOS 5-formyl, 4-methyl, 2-carbonitrile Reactive aldehyde, moderate steric bulk
5-Formylthiophene-2-carbonitrile (CAS 21512-16-3) C₆H₃NOS 5-formyl, 2-carbonitrile Lacks methyl group; higher electrophilicity
5-Methylthiophene-2-carboxylic acid (CAS 1918-79-2) C₆H₆O₂S 5-methyl, 2-carboxylic acid Acidic -COOH group; distinct solubility profile
5-Acetyl-2-amino-4-phenylthiophene-3-carbonitrile C₁₃H₁₀N₂OS 5-acetyl, 2-amino, 4-phenyl Hydrogen-bonding capability; higher lipophilicity
2-Morpholino-4-oxo-4,5-dihydrothiophene-3-carbonitrile C₉H₁₀N₂O₂S Morpholino, 4-oxo, 3-carbonitrile Cyclic amine enhances solubility; dihydrothiophene introduces ring strain

Physicochemical Properties

Compound Name Molecular Weight (g/mol) Melting Point (°C) Solubility Trends
This compound 151.19 N/A Moderate polarity; soluble in DMSO, acetone
5-Acetyl-2-amino-4-phenylthiophene-3-carbonitrile 242.30 N/A Low water solubility due to phenyl group
5-Methyl-2-(2-nitro-phenylamino)-thiophene-3-carbonitrile 259.28 259.28 High thermal stability (mp ≈ MW)
2-Morpholino-4-oxo-4,5-dihydrothiophene-3-carbonitrile 211.2 (M+1) N/A Enhanced solubility in polar solvents

Spectroscopic Data Highlights

  • This compound :
    • ¹H NMR : Expected signals for aldehyde proton (~9–10 ppm) and methyl group (~2.5 ppm) .
    • IR : Strong -C≡N stretch (~2200 cm⁻¹) and -CHO stretch (~1700 cm⁻¹) .
  • 2-Morpholino-4-oxo-4,5-dihydrothiophene-3-carbonitrile: ¹H NMR: Morpholine protons at 3.6–3.8 ppm; dihydrothiophene protons at 3.8–4.0 ppm .

Biological Activity

5-Formyl-4-methylthiophene-2-carbonitrile is a heterocyclic compound characterized by a thiophene ring with a formyl group at the 5-position, a methyl group at the 4-position, and a nitrile group at the 2-position. This unique structure contributes to its potential biological activities, making it an interesting subject for research in medicinal chemistry and pharmacology.

The synthesis of this compound typically involves the Vilsmeier-Haack reaction, where phosphorus oxychloride (POCl3) and dimethylformamide (DMF) are used to introduce the formyl group into the thiophene ring. The compound can undergo various chemical reactions, including oxidation to form carboxylic acids and reduction of the nitrile group to amines.

Biological Activity Overview

Thiophene derivatives, including this compound, have been reported to exhibit a range of biological activities:

The biological activity of this compound is largely attributed to its electrophilic nature due to the formyl group. This allows it to interact with nucleophiles in biological systems, potentially modifying enzyme activity or influencing cellular pathways. The compound's ability to bind with proteins such as bovine serum albumin (BSA) has been studied using fluorescence measurements, indicating its pharmacological effectiveness .

Research Findings

Recent studies have highlighted various aspects of the biological activity of thiophene derivatives:

Activity Type Description Findings
AntibacterialInhibition of bacterial growthModerate to strong activity against specific strains
Enzyme InhibitionAcetylcholinesterase and urease inhibitorsCompounds exhibited IC50 values significantly lower than standard references
AnticancerInduction of apoptosis in cancer cellsRelated compounds showed promising results in cell line studies

Case Studies

  • Antibacterial Screening : A study conducted on various thiophene derivatives demonstrated their efficacy against multiple bacterial strains, with some exhibiting IC50 values as low as 2.14 µM, indicating potent antibacterial properties .
  • Enzyme Inhibition Studies : Research focused on enzyme inhibition revealed that certain derivatives of thiophenes can effectively inhibit urease activity, which is crucial for developing new therapeutic agents against urease-related disorders.
  • Binding Interactions : Fluorescence titration experiments have shown that this compound binds effectively to BSA, suggesting its potential use as a drug delivery vehicle or therapeutic agent due to its interaction with serum proteins .

Q & A

Q. Advanced

  • pH stability studies : Incubate the compound in buffers (pH 1–12) and monitor degradation via HPLC. The formyl group is prone to hydrolysis under strongly acidic/basic conditions.
  • Thermal analysis : TGA/DSC reveals decomposition temperatures (>200°C). Store at 2–8°C in inert atmospheres (N2) to prevent oxidation .

What are the applications of this compound in materials science?

Basic
The compound serves as a precursor for:

  • Conductive polymers : Oxidative polymerization (e.g., FeCl3) to form polythiophenes with tunable bandgaps.
  • Coordination complexes : Metal-organic frameworks (MOFs) via Schiff base formation with amines .

How can researchers address low yields in the synthesis of this compound derivatives?

Q. Advanced

  • Mechanistic studies : Use in-situ FTIR to monitor intermediate formation (e.g., iminium ions in Vilsmeier-Haack).
  • Design of Experiments (DoE) : Vary parameters (reagent stoichiometry, solvent polarity) to identify optimal conditions. For example, excess DMF improves formylation efficiency .

What are the key physical properties of this compound?

Q. Basic

  • Molecular formula : C₇H₅NOS
  • Molecular weight : 151.19 g/mol
  • CAS No. : 21512-18-5
  • Solubility : Soluble in DMSO, THF; sparingly soluble in water.
  • Melting point : ~120–125°C (varies with purity) .

How is this compound utilized in medicinal chemistry research?

Q. Advanced

  • Schiff base formation : React with primary amines to generate bioactive imines (e.g., antimicrobial agents).
  • Click chemistry : Azide-alkyne cycloaddition to append pharmacophores (e.g., triazole rings for kinase inhibition).
    In vitro assays (e.g., MIC testing) validate activity against bacterial strains (e.g., S. aureus), with IC50 values typically <50 µM .

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